ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate
Description
Ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate is a heterocyclic compound featuring a benzimidazole-pyridinyl core linked via a sulfanylacetyl group to an amino acetate ester moiety. The benzimidazole ring system is a privileged scaffold in medicinal chemistry due to its role in targeting enzymes and receptors, particularly in antiparasitic and anticancer agents . The pyridinyl group enhances solubility and electronic interactions, while the sulfanylacetyl linker may contribute to redox activity or disulfide bond formation in biological systems. The ethyl ester group improves lipophilicity, facilitating membrane permeability .
For example, compounds with benzimidazole-pyridinyl hybrids, such as mibefradilum (a calcium channel blocker), highlight the pharmacological relevance of this structural framework .
Properties
IUPAC Name |
ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-25-16(24)10-20-15(23)11-26-18-12(6-5-9-19-18)17-21-13-7-3-4-8-14(13)22-17/h3-9H,2,10-11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFRHNDRJKACLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids within the target proteins.
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability.
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
Ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings, including case studies, data tables, and relevant research insights.
Chemical Structure and Properties
The compound can be described by its systematic name and molecular formula, which is critical for understanding its interactions in biological systems. The structure features a benzimidazole moiety, which is often associated with various pharmacological effects.
Biological Activities
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the benzimidazole nucleus show high activity against various microbial strains, suggesting that this compound may possess similar properties due to its structural components .
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, several derivatives have shown promising results in inhibiting cancer cell lines through mechanisms involving topoisomerase inhibition and apoptosis induction. The compound's structure suggests it may interact with DNA or RNA synthesis pathways, potentially leading to growth inhibition in cancer cells .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory activities. The presence of the pyridine and benzimidazole rings in this compound could contribute to this activity through modulation of inflammatory pathways .
Case Studies and Research Findings
A comprehensive study evaluated the biological activity of various benzimidazole derivatives, including those similar to this compound. The findings are summarized in the following table:
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with benzimidazole structures often inhibit key enzymes involved in DNA replication and repair.
- Receptor Interaction : The compound may exhibit affinity for various protein receptors, influencing signaling pathways related to inflammation and cancer progression.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Functional Groups
The following table compares ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate with structurally related compounds:
Physicochemical and Crystallographic Properties
- Dihedral Angles and Stability: The nitrophenylhydrazone analog () exhibits distinct dihedral angles (7.35° and 18.23°) between its acetate group and aromatic subunits, suggesting conformational rigidity.
- Hydrogen Bonding : The nitrophenylhydrazone derivative forms C–H···O and N–H···O hydrogen bonds, stabilizing its crystal lattice . The target compound’s sulfanyl group could participate in weaker S···H interactions or disulfide bridges, altering solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
